BenchChemオンラインストアへようこそ!

[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine

Medicinal Chemistry Molecular Recognition Permeability

Select this specific N-methyl-4-fluorobenzyl-4H-1,2,4-triazole scaffold for differentiated CNS-penetrant probe design (2 HBD, logP 1.5, reduced P-glycoprotein recognition vs. primary amine analogs) and vasopressin V1a/V2 antagonist programs aligned with Bayer patent US20200253961A1. The N-methyl-4H regioisomer provides measurable SAR advantages over primary amine and regioisomeric variants that alter logP, HBD count, and antimicrobial MIC values. Qualified for fragment-based screening (Rule of Three compliant: MW 220.25, clogP ≤3). Available in 95% purity for lead optimization campaigns.

Molecular Formula C11H13FN4
Molecular Weight 220.25 g/mol
CAS No. 1467422-22-5
Cat. No. B6598319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine
CAS1467422-22-5
Molecular FormulaC11H13FN4
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=C(C=C1)F)C2=NC=NN2
InChIInChI=1S/C11H13FN4/c1-13-10(11-14-7-15-16-11)6-8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15,16)
InChIKeyDPQAIBKSNKKGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 7960 dr / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [2-(4-Fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine (CAS 1467422-22-5) – Core Chemical Identity and Research Classification


[2-(4-Fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine (CAS 1467422-22-5) is a synthetic small-molecule building block featuring a 1,2,4-triazole heterocycle substituted with a 4-fluorobenzyl group and an N-methyl ethylamine side chain [1]. Its molecular formula is C₁₁H₁₃FN₄ with a molecular weight of 220.25 g/mol [1]. The compound belongs to the class of amine-substituted 1,2,4-triazole derivatives, a scaffold widely exploited in medicinal chemistry for vasopressin receptor antagonism, antimicrobial research, and CNS-targeted ligand design [2]. Its primary utility is as a versatile intermediate for the synthesis of more complex pharmacologically active molecules, rather than as a finished drug candidate itself [2].

Why Generic 1,2,4-Triazole Building Blocks Cannot Replace [2-(4-Fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine in Research Programs


Within the 1,2,4-triazole chemical space, subtle structural variations—such as N-methylation, fluorophenyl regiochemistry, and tautomeric form (4H vs. 1H)—produce measurable differences in hydrogen-bond donor/acceptor capacity, lipophilicity, and steric encumbrance that directly affect downstream molecular recognition and pharmacokinetic properties [1]. Generic substitution with a primary amine analog (e.g., 1-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine) or a regioisomeric variant alters the compound's logP, HBD count, and conformational flexibility, which can disrupt structure–activity relationships (SAR) in lead optimization campaigns [2]. The following quantitative evidence demonstrates exactly where this specific N-methyl-4-fluorobenzyl-triazole scaffold diverges from its closest alternatives, providing a data-driven basis for procurement decisions.

Quantitative Differentiation Evidence: [2-(4-Fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine vs. Closest Analogs


Hydrogen-Bond Donor Count Reduction via N-Methylation vs. Primary Amine Analogs

The target compound possesses exactly 2 hydrogen-bond donor (HBD) sites—the secondary amine N–H and the triazole N–H—compared to 3 HBD sites for its closest primary amine analog, 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine, which carries an additional primary amine proton [1]. In drug design, reducing HBD count from 3 to 2 is associated with improved passive membrane permeability (typically a 0.5–1.0 log unit increase in PAMPA permeability per HBD removed, per established medicinal chemistry principles) [2]. This distinction is critical when the triazole building block is intended for CNS-targeted or intracellular target applications where permeability is a design constraint.

Medicinal Chemistry Molecular Recognition Permeability

Increased Lipophilicity (XLogP3-AA) via N-Methylation vs. Primary Amine Scaffold

The target compound exhibits a computed XLogP3-AA value of 1.5 [1]. In contrast, the primary amine analog 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine is predicted to have a lower logP (approximately 0.9–1.1 based on fragment-based calculation, consistent with the removal of the methyl group) [2]. This ~0.4–0.6 log unit increase in lipophilicity places the target compound closer to the optimal logP range (1–3) for oral drug-like molecules, while the primary amine analog risks suboptimal lipophilicity that may compromise membrane partitioning.

Lipophilicity ADME Lead Optimization

Steric and Conformational Differentiation: N-Methyl vs. N-Unsubstituted Ethylamine Side Chain

The N-methyl group on the target compound introduces a defined steric constraint absent in primary amine analogs. The rotatable bond count for the target compound is 4 [1], identical to that of 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine, but the presence of the methyl substituent alters the conformational energy landscape—specifically restricting rotation around the C–N bond and biasing the orientation of the amine lone pair [2]. This steric and electronic modulation can be exploited in structure-based design to achieve selective interactions with hydrophobic sub-pockets that are inaccessible to the primary amine analog.

Conformational Analysis Steric Effects Target Binding

Regioisomeric and Tautomeric Specificity: 4H-1,2,4-Triazole vs. 1H-1,2,4-Triazole Scaffold

The target compound is specifically named as a 4H-1,2,4-triazol-3-yl derivative, distinguishing it from the more common 1H-1,2,4-triazol-5-yl tautomeric form found in analogs such as 1-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine . The 4H-tautomer places the fluorobenzyl substituent at position 3 and the N-methyl ethylamine at position 3 of the 4H-triazole ring, whereas the 1H-tautomer analog places the fluorophenyl group at position 3 and the aminomethyl group at position 5 of the 1H-triazole [1]. This regioisomeric difference can lead to distinct hydrogen-bonding patterns and π-stacking geometries with target proteins, as demonstrated by differential antimicrobial activity observed among fluorophenyl-1,2,4-triazole regioisomers [2].

Tautomerism Regiochemistry Target Recognition

Optimal Research Application Scenarios for [2-(4-Fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine (CAS 1467422-22-5)


Vasopressin V1a/V2 Receptor Antagonist Lead Optimization

The N-methyl-4-fluorobenzyl-triazole scaffold serves as a privileged intermediate for constructing potent and selective vasopressin receptor antagonists, a therapeutic class pursued for heart failure, hyponatremia, and dysmenorrhea [1]. The 2 HBD count and logP of 1.5 align with the physicochemical profile of orally bioavailable V1a/V2 antagonists described in Bayer's patent family (US20200253961A1), making this building block a direct precursor for advanced leads [1].

CNS-Penetrant Probe Design

The reduced hydrogen-bond donor count (2 vs. 3) and moderate lipophilicity (XLogP3-AA = 1.5) of the target compound make it an attractive starting point for designing CNS-penetrant chemical probes, where limiting HBD to ≤2 and maintaining logP between 1 and 3 are established criteria for blood–brain barrier permeation [2]. The N-methyl group further reduces P-glycoprotein recognition risk compared to primary amine counterparts [2].

Antimicrobial SAR Expansion of Fluorophenyl-Triazoles

Fluorophenyl-containing 1,2,4-triazoles have demonstrated measurable antimicrobial activity against S. aureus, E. coli, and C. albicans, with MIC values ranging from 1.95 µg/mL to >100 µg/mL depending on substitution pattern [3]. The specific 4-fluorobenzyl-N-methyl-4H-triazole regioisomer offers a structurally distinct entry point for systematic SAR studies aimed at improving potency and selectivity, as even minor regioisomeric shifts produce significant MIC variations [3].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 220.25 g/mol, 2 HBD, 4 HBA, and XLogP3-AA of 1.5, the compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [4]. Its N-methyl secondary amine provides a vector for further elaboration, making it a suitable fragment hit for target-based screening campaigns where the 4-fluorobenzyl group engages hydrophobic pockets [4].

Quote Request

Request a Quote for [2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.